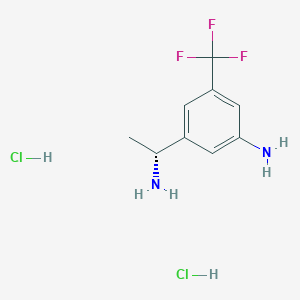
(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to an aniline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)aniline.
Chiral Aminoethylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing chiral catalysts to ensure high enantioselectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Pharmaceutical research utilizes this compound in the development of drugs targeting specific receptors or enzymes, owing to its chiral nature and functional groups.
Industry
In the chemical industry, ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
- (S)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
- 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
Uniqueness
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is unique due to its chiral nature and the presence of both aminoethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13Cl2F3N2 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;;/h2-5H,13-14H2,1H3;2*1H/t5-;;/m1../s1 |
Clave InChI |
ZYJURUPDMYBQSE-ZJIMSODOSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
SMILES canónico |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
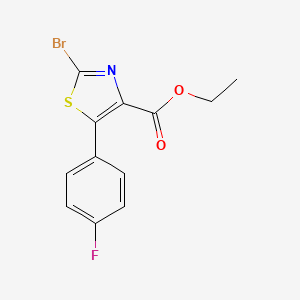
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
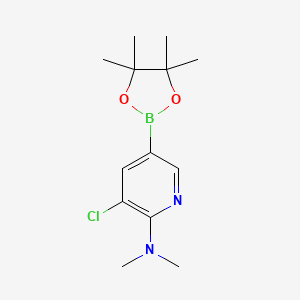
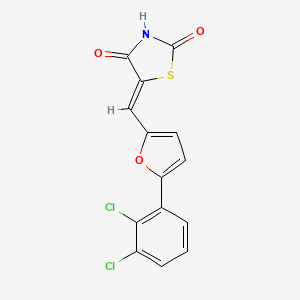
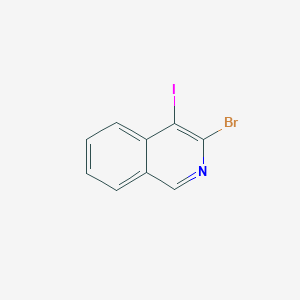

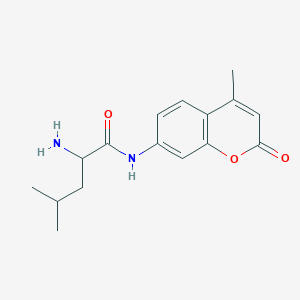
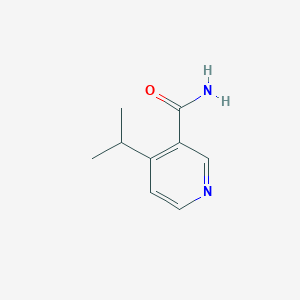
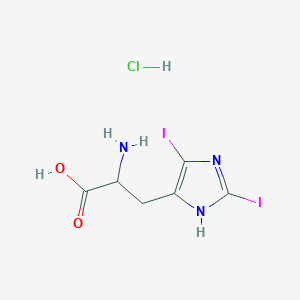
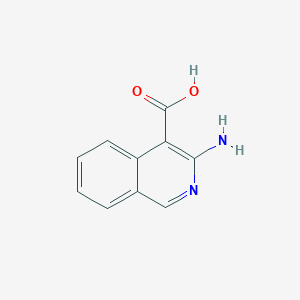
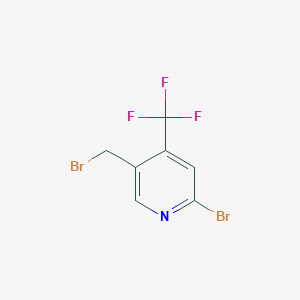
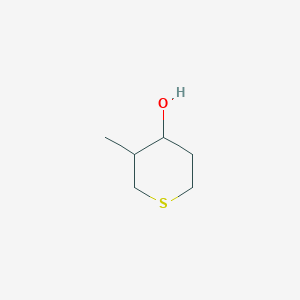
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
